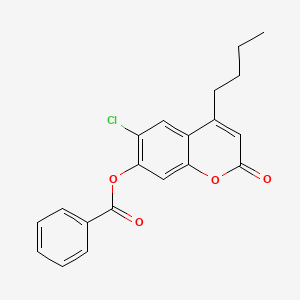
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate, also known as Coumarin-derivative, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of coumarin derivatives, which have been studied extensively for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate involves its ability to modulate various signaling pathways involved in inflammation and oxidative stress. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reactive oxygen species, which contribute to tissue damage and disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate have been studied extensively in vitro and in vivo. It has been shown to reduce inflammation and oxidative stress in various tissues, such as the liver, kidney, and brain. In addition, this compound has been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its low solubility in water, which may require the use of organic solvents and affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate. One potential area of investigation is its use in combination with other drugs or natural compounds to enhance its therapeutic effects. Another direction is the development of novel formulations that improve its solubility and bioavailability. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials, which could lead to its use as a therapeutic agent in the future.
Synthesemethoden
The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate involves the reaction of 4-butyl-7-hydroxy-2H-chromen-2-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, resulting in the formation of the desired product. This method has been optimized for high yield and purity, making it a reliable approach for the synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate have been investigated in various scientific studies. Its anti-inflammatory and antioxidant properties have been shown to be beneficial in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In addition, this compound has been studied for its potential use as an antimicrobial agent, as it has shown activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
(4-butyl-6-chloro-2-oxochromen-7-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO4/c1-2-3-7-14-10-19(22)24-17-12-18(16(21)11-15(14)17)25-20(23)13-8-5-4-6-9-13/h4-6,8-12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGVRPCZEJHVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

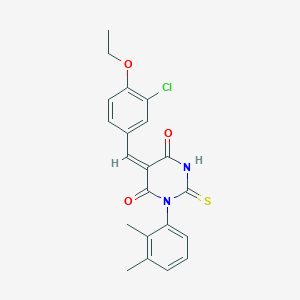
![N-benzyl-3-[(1-benzyl-4-piperidinyl)oxy]benzamide](/img/structure/B5110686.png)
![2-chloro-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5110690.png)
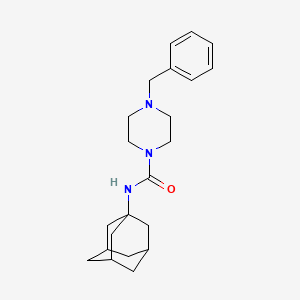
![1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine](/img/structure/B5110701.png)
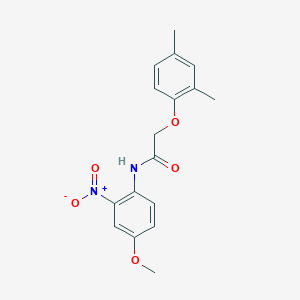
![propyl 6-methyl-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5110712.png)

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5110720.png)
![isobutyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5110724.png)
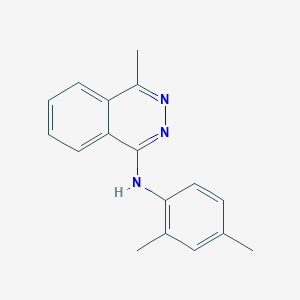
![1-(2-fluorophenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5110735.png)
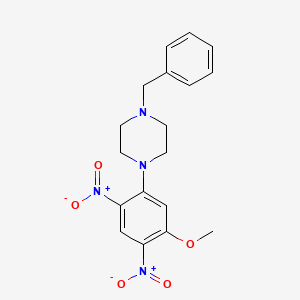
![N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5110761.png)